molecular formula C17H15N9O2 B2872103 2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide CAS No. 1421446-23-2

2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide

Cat. No.: B2872103
CAS No.: 1421446-23-2
M. Wt: 377.368
InChI Key: KBGGYMJMFKTQML-UHFFFAOYSA-N
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Description

2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, such as nitrogen, oxygen, or sulfur. This particular compound features pyrazole and pyrimidine rings, which are known for their biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of Pyrimidine Rings: The pyrimidine rings can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Coupling Reactions: The pyrazole and pyrimidine rings are then coupled through various coupling reactions, such as Suzuki or Heck coupling, to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods would depend on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: As a candidate for drug development due to its potential pharmacological activities.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methylpyrimidin-2-yl)acetamide
  • N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(6-methylpyrimidin-4-yl)acetamide

Uniqueness

2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide is unique due to the presence of both pyrazole and pyrimidine rings, which can confer distinct biological activities and chemical reactivity. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-(2-pyrazol-1-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N9O2/c1-12-22-14(25-6-2-4-20-25)8-16(23-12)28-11-15(27)24-13-9-18-17(19-10-13)26-7-3-5-21-26/h2-10H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGGYMJMFKTQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC(=O)NC2=CN=C(N=C2)N3C=CC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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